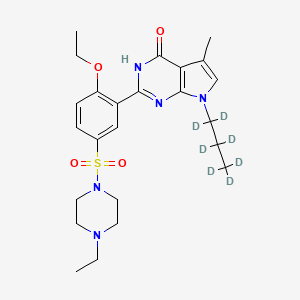
Alk/ros1-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alk/ros1-IN-1 is a novel small-molecule inhibitor targeting the anaplastic lymphoma kinase (ALK) and ROS proto-oncogene 1 (ROS1) receptor tyrosine kinases. These kinases are implicated in various cancers, including non-small cell lung cancer (NSCLC). The compound is designed to overcome resistance mechanisms that limit the efficacy of first-generation inhibitors.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Alk/ros1-IN-1 involves multiple steps, including the formation of key intermediates through nucleophilic substitution and palladium-catalyzed cross-coupling reactions. The reaction conditions typically involve the use of organic solvents such as dimethylformamide (DMF) and catalysts like palladium acetate. The final product is purified using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent quality. The use of high-throughput screening methods helps in identifying optimal reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Alk/ros1-IN-1 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents like hydrogen peroxide.
Reduction: Using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions with halogenated intermediates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated intermediates in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions include various derivatives of this compound, which are often used for further pharmacological testing.
Aplicaciones Científicas De Investigación
Alk/ros1-IN-1 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the inhibition of ALK and ROS1 kinases.
Biology: Helps in understanding the role of these kinases in cell signaling pathways.
Medicine: Investigated for its potential in treating cancers that harbor ALK or ROS1 gene fusions.
Industry: Used in the development of diagnostic assays for detecting ALK and ROS1 mutations.
Mecanismo De Acción
Alk/ros1-IN-1 exerts its effects by binding to the ATP-binding site of ALK and ROS1 kinases, thereby inhibiting their activity. This leads to the suppression of downstream signaling pathways involved in cell proliferation and survival. The compound is particularly effective against cancer cells that have developed resistance to first-generation inhibitors .
Comparación Con Compuestos Similares
Similar Compounds
Crizotinib: A first-generation ALK and ROS1 inhibitor.
Entrectinib: Targets ALK, ROS1, and TRK kinases.
Repotrectinib: A next-generation inhibitor with broader coverage of resistance mutations.
Uniqueness
Alk/ros1-IN-1 stands out due to its ability to overcome resistance mechanisms that limit the efficacy of other inhibitors. It also exhibits superior central nervous system penetration, making it effective against brain metastases .
Propiedades
Fórmula molecular |
C30H35F3N6O3 |
|---|---|
Peso molecular |
584.6 g/mol |
Nombre IUPAC |
(3S)-1-[2-(2-methoxy-4-piperazin-1-ylanilino)pyridin-4-yl]-N-[[4-(trifluoromethoxy)phenyl]methyl]piperidine-3-carboxamide |
InChI |
InChI=1S/C30H35F3N6O3/c1-41-27-17-23(38-15-12-34-13-16-38)6-9-26(27)37-28-18-24(10-11-35-28)39-14-2-3-22(20-39)29(40)36-19-21-4-7-25(8-5-21)42-30(31,32)33/h4-11,17-18,22,34H,2-3,12-16,19-20H2,1H3,(H,35,37)(H,36,40)/t22-/m0/s1 |
Clave InChI |
JQWJRFOFKDLCQB-QFIPXVFZSA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)N2CCNCC2)NC3=NC=CC(=C3)N4CCC[C@@H](C4)C(=O)NCC5=CC=C(C=C5)OC(F)(F)F |
SMILES canónico |
COC1=C(C=CC(=C1)N2CCNCC2)NC3=NC=CC(=C3)N4CCCC(C4)C(=O)NCC5=CC=C(C=C5)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![(2S,4S)-N-[2-[[2-[[2-[[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]acetyl]amino]acetyl]amino]acetyl]amino]ethyl]-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracene-2-carboxamide](/img/structure/B12425239.png)

